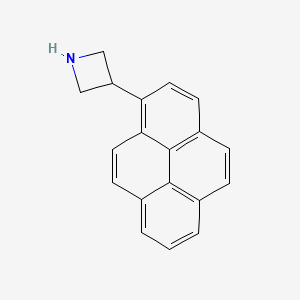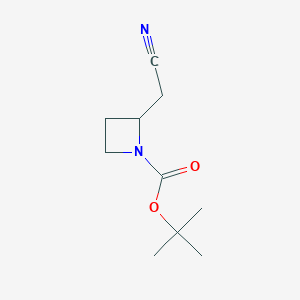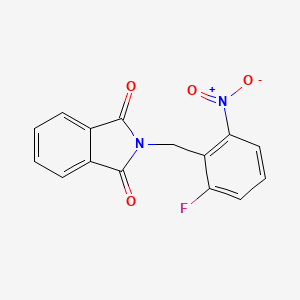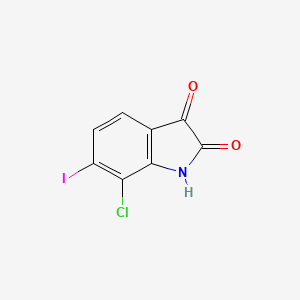
7-Chloro-6-iodoisatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-iodoisatin is a chemical compound that belongs to the isatin family, which are derivatives of indole. This compound is characterized by the presence of both chlorine and iodine atoms on the isatin structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-iodoisatin typically involves the halogenation of isatin. One common method is the iodination of 7-chloroisatin using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-6-iodoisatin undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isatin core can be oxidized to form isatoic anhydride or reduced to form indole derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of 7-chloro-6-aminoisatin or 7-chloro-6-thioisatin.
Oxidation: Formation of isatoic anhydride.
Reduction: Formation of 7-chloro-6-iodoindole.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents due to its biological activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-iodoisatin involves its interaction with biological targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
6-Iodoisatin: Similar structure but lacks the chlorine atom.
7-Chloroisatin: Similar structure but lacks the iodine atom.
Uniqueness of 7-Chloro-6-iodoisatin: The presence of both chlorine and iodine atoms in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This dual halogenation can enhance its ability to interact with multiple biological targets and improve its efficacy in various applications .
Propiedades
Fórmula molecular |
C8H3ClINO2 |
|---|---|
Peso molecular |
307.47 g/mol |
Nombre IUPAC |
7-chloro-6-iodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClINO2/c9-5-4(10)2-1-3-6(5)11-8(13)7(3)12/h1-2H,(H,11,12,13) |
Clave InChI |
LOEBECAMPPYLGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13701518.png)
![2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B13701520.png)
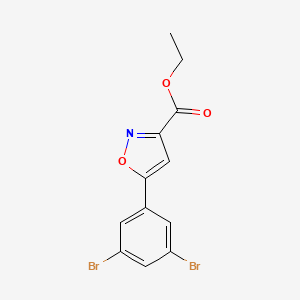

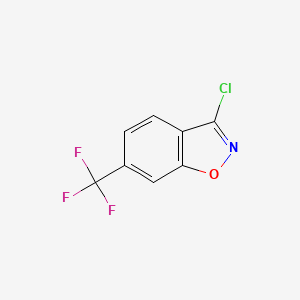
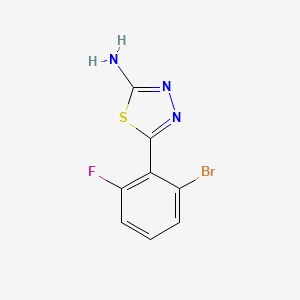
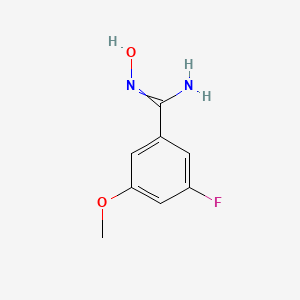
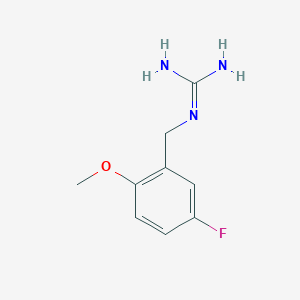
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)

